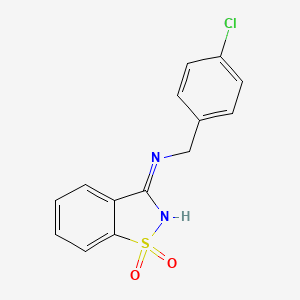![molecular formula C20H31N3O B6075762 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6075762.png)
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine, also known as JNJ-7925476, is a novel and potent antagonist of the nicotinic acetylcholine receptor (nAChR) α4β2 subtype. It has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia. In
Mécanisme D'action
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine is a selective antagonist of the nAChR α4β2 subtype, which is involved in the release of dopamine in the brain. By blocking this receptor subtype, 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine reduces the release of dopamine, which is thought to be involved in the reinforcing effects of nicotine and other drugs of abuse. Additionally, 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to modulate other neurotransmitter systems, including serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce nicotine self-administration, increase the levels of serotonin and norepinephrine in the brain, and decrease the levels of glutamate. Additionally, it has been shown to have antidepressant-like effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine in lab experiments is its high selectivity for the nAChR α4β2 subtype, which allows for more precise manipulation of this receptor system. Additionally, 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been extensively studied in animal models, which provides a wealth of data on its pharmacological effects. However, one limitation of using 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine. One area of interest is its potential use in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, there is interest in developing more selective and potent antagonists of the nAChR α4β2 subtype, which may have improved therapeutic efficacy. Finally, there is interest in exploring the potential use of 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine in combination with other drugs, such as antidepressants, to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine involves several steps, including the reaction of 4-bromo-1-piperidine with 1-(2,2-dimethylpropanoyl)pyrrolidine, followed by the reaction of the resulting compound with 3-(bromomethyl)pyridine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to have efficacy in reducing nicotine self-administration in rats, suggesting its potential use in smoking cessation. It has also been shown to have antidepressant-like effects in animal models of depression. Additionally, 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been studied for its potential use in treating anxiety and schizophrenia.
Propriétés
IUPAC Name |
2,2-dimethyl-1-[3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-20(2,3)19(24)23-12-8-18(15-23)17-6-10-22(11-7-17)14-16-5-4-9-21-13-16/h4-5,9,13,17-18H,6-8,10-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVLWTRLKYFFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)C2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[1-(2,2-Dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6075686.png)
![1-(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6075694.png)
![1-(4-tert-butylbenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B6075703.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6075709.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6075724.png)
![(1H-imidazol-4-ylmethyl){[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6075732.png)

![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B6075740.png)
![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075751.png)
![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075753.png)
![1-[4-(methylthio)phenyl]-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6075759.png)
![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6075768.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B6075773.png)
![3-chloro-N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide](/img/structure/B6075779.png)